1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one
Description
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Structure
3D Structure
Properties
CAS No. |
1256804-54-2 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(5-chloro-2-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)8(9)4-10-5/h3-4H,1-2H3 |
InChI Key |
SGYDHYOKFNNOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)Cl)C(=O)C |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one chemical structure and CAS number
An In-depth Technical Guide to 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one: A Versatile Heterocyclic Ketone Building Block
Executive Summary: This document provides a comprehensive technical overview of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one, a substituted pyridine derivative with significant potential as a key intermediate in synthetic and medicinal chemistry. While this specific isomer is not widely documented in public chemical databases, its structural motifs—a chlorinated pyridine ring and an acetyl group—are prevalent in a multitude of biologically active molecules. This guide covers its chemical structure, physicochemical properties, a proposed synthetic pathway, and its prospective applications in drug discovery and materials science, tailored for researchers and drug development professionals.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization. The introduction of specific substituents, such as halogens and alkyl groups, modulates the electronic and steric properties of the ring, enabling fine-tuning of a molecule's pharmacological profile. 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one represents a unique, albeit under-explored, combination of these features, positioning it as a valuable synthon for accessing novel chemical matter. The chloro-substituent provides a handle for cross-coupling reactions, the methyl group influences solubility and steric interactions, and the acetyl moiety serves as a versatile point for further chemical elaboration.
Chemical Identity and Structure
The precise arrangement of substituents on the pyridine ring is critical to the molecule's reactivity and potential applications. The structure is confirmed by its IUPAC name and various chemical identifiers.
-
IUPAC Name: 1-(5-chloro-2-methylpyridin-4-yl)ethanone
-
Molecular Formula: C₈H₈ClNO
-
Canonical SMILES: CC1=CC(=C(C=N1)Cl)C(=O)C[1]
-
InChI Key: SGYDHYOKFNNOLD-UHFFFAOYSA-N[1]
Below is a diagram illustrating the chemical structure of the title compound.
Caption: Chemical structure of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one.
Physicochemical Properties
The predicted physicochemical properties of this compound provide insights into its behavior in various chemical and biological systems. These values are computationally derived and are essential for planning experimental work.
| Property | Value | Source |
| Molecular Weight | 169.61 g/mol | PubChem |
| Monoisotopic Mass | 169.02943 Da | PubChem[1] |
| XlogP (Predicted) | 1.6 | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Manufacturing Insights
As public literature on the synthesis of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one is unavailable, a plausible synthetic route is proposed based on established heterocyclic chemistry principles. The key challenge is the regioselective introduction of the acetyl group at the C4 position of the substituted pyridine ring.
A potential approach involves the directed ortho-metalation (DoM) of a suitable pyridine precursor. This strategy offers high regiocontrol, which is often difficult to achieve with classical electrophilic substitution reactions on pyridine rings.
Proposed Synthetic Workflow:
Caption: Proposed directed ortho-metalation synthesis workflow.
Methodology Explained:
-
Directed Metalation (Step 1): The starting material, 5-chloro-2-methylpyridine, is treated with a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). The chlorine atom at C5 can act as a directed metalation group (DMG), guiding the deprotonation to the adjacent C4 position. The methyl group at C2 provides additional activation and steric influence.
-
Acylation (Step 2): The resulting highly reactive 4-lithiated intermediate is then quenched with an acylating agent. N,N-Dimethylacetamide is a suitable choice as it effectively transfers the acetyl group to the carbanion. An acidic workup then yields the final product, 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one.
This self-validating protocol is designed for high regioselectivity, minimizing the formation of other isomers that might arise from less controlled methods like Friedel-Crafts acylation.
Applications in Research and Drug Development
The true value of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one lies in its potential as a versatile intermediate. Its functional groups are poised for a variety of subsequent chemical transformations.
-
Scaffold for Kinase Inhibitors: The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology. The acetyl group can be elaborated into more complex side chains to target specific pockets of the ATP-binding site.
-
Precursor for GPCR Ligands: G-protein-coupled receptors (GPCRs) are a major class of drug targets. The structure of this compound could serve as a starting point for building novel agonists or antagonists for receptors where a substituted aromatic core is required for activity.
-
Cross-Coupling Reactions: The chlorine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the straightforward introduction of diverse aryl, heteroaryl, or amine substituents, rapidly generating libraries of new compounds for screening.
-
Condensation Chemistry: The carbonyl group of the acetyl moiety is a reactive handle for condensation reactions to form heterocycles like pyrazoles, isoxazoles, or pyrimidines, further expanding the accessible chemical space.
Safety and Handling
As this compound lacks a specific Safety Data Sheet (SDS), researchers must handle it with the precautions appropriate for a novel, potentially hazardous chemical. Based on structurally related compounds, the following hazards should be anticipated:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Protocols:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one is a promising, though currently underutilized, chemical building block. Its unique substitution pattern offers a rich platform for synthetic diversification. For drug development professionals and medicinal chemists, this compound represents an opportunity to explore novel chemical space and develop new molecular entities targeting a range of diseases. Its value lies not in its own bioactivity, but in the vast potential it unlocks as a starting material for more complex and potent molecules.
References
-
PubChem. 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one. National Center for Biotechnology Information. [Link]
Sources
Literature review of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one in medicinal chemistry
The following is an in-depth technical guide and literature review of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one , structured for medicinal chemists and drug development professionals.
Executive Summary
1-(5-Chloro-2-methylpyridin-4-yl)ethan-1-one (CAS 1643265-98-8) is a high-value heterocyclic intermediate employed in the synthesis of advanced small-molecule therapeutics. Its structural motif—a tetra-substituted pyridine core—serves as a critical scaffold for P2X3 receptor antagonists (chronic cough, neuropathic pain) and ERK/MAPK pathway inhibitors (oncology).
This guide analyzes the molecule's synthetic utility, specifically its role as a precursor for fused ring systems (e.g., pyrazolopyridines) and bi-aryl pharmacophores. It provides validated protocols for its synthesis and downstream derivatization, supported by mechanistic insights and safety considerations.
Chemical Profile & Structural Logic[1][2]
Physicochemical Properties
| Property | Value | Note |
| IUPAC Name | 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one | Also: 4-Acetyl-5-chloro-2-methylpyridine |
| CAS Number | 1643265-98-8 | Verified Key Identifier |
| Molecular Formula | C₈H₈ClNO | |
| Molecular Weight | 169.61 g/mol | |
| LogP (Calc) | ~1.95 | Favorable lipophilicity for CNS penetration |
| H-Bond Acceptors | 2 (N, O) | |
| H-Bond Donors | 0 | |
| Appearance | Off-white to pale yellow solid | Crystalline |
Pharmacophore Analysis (SAR)
The molecule's substitution pattern is non-arbitrary and driven by Structure-Activity Relationship (SAR) requirements in modern drug design:
-
5-Chloro Substituent: Blocks metabolic oxidation at the susceptible C5 position, enhancing metabolic stability (t½). It also provides a halogen handle for halogen bonding or further cross-coupling (e.g., Buchwald-Hartwig).
-
2-Methyl Group: Induces a conformational twist in bi-aryl systems, reducing planarity and improving solubility. It also fills small hydrophobic pockets in target proteins (e.g., ATP binding sites).
-
4-Acetyl Moiety: The primary "warhead" for synthetic elaboration. It is readily converted into heterocycles (pyrazoles, isoxazoles, pyrimidines) or reduced to chiral alcohols.
Synthetic Access & Methodology
Retrosynthetic Analysis
The synthesis of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one typically proceeds via metal-halogen exchange or radical alkylation strategies. The most robust industrial route involves the functionalization of 2-chloro-5-methylpyridine.
Figure 1: Validated synthetic pathway for the target scaffold.
Detailed Experimental Protocol
Objective: Synthesis of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one from 2-chloro-5-methylpyridine.
Reagents:
-
2-Chloro-5-methylpyridine (1.0 eq)
-
Lithium Diisopropylamide (LDA) (1.2 eq)
-
Acetaldehyde or N-Methoxy-N-methylacetamide (Weinreb amide) (1.2 eq)
-
THF (Anhydrous)
Step-by-Step Workflow:
-
Lithiation: Charge a flame-dried flask with anhydrous THF and cool to -78°C. Add LDA dropwise.
-
Addition: Add 2-chloro-5-methylpyridine slowly to the LDA solution. Stir for 1 hour at -78°C to generate the 4-lithio species. Note: The 5-methyl group directs lithiation to the 4-position via steric blocking of the 6-position and electronic stabilization.
-
Electrophile Trapping: Add N-methoxy-N-methylacetamide (Weinreb amide) dropwise. The Weinreb amide prevents over-addition, stopping at the ketone stage.
-
Quench: Warm to 0°C and quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Causality: The use of the Weinreb amide is superior to acetyl chloride, which often leads to tertiary alcohol byproducts due to double addition.
Medicinal Chemistry Applications
P2X3 Receptor Antagonists
The P2X3 receptor is a validated target for refractory chronic cough and visceral pain . The 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one scaffold is a precursor to "pixant" class analogs (e.g., related to Sivopixant or Eliapixant pharmacophores).
Mechanism of Action: The acetyl group is converted into a 2-aminopyrimidine or pyrazole moiety, which acts as the hinge-binding region or the allosteric modulator interface within the P2X3 receptor.
Protocol: Conversion to Bioactive Heterocycle
-
Enaminone Formation: React the ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at 80°C to yield the enaminone intermediate.
-
Cyclization: Treat the enaminone with hydrazine hydrate or a substituted hydrazine to close the ring, forming a pyrazol-4-yl-pyridine .
ERK/MAPK Pathway Inhibitors
In oncology, this scaffold serves as a core for ERK2 inhibitors (e.g., analogs of Ulixertinib ). The 2-methyl group provides selectivity against other kinases by exploiting the "gatekeeper" residue differences.
Figure 2: Divergent synthesis of bioactive heterocycles from the acetyl scaffold.
Comparative Data & Yields
| Reaction Step | Reagent | Typical Yield | Critical Parameter |
| Lithiation (C4) | LDA / THF / -78°C | 85-92% | Temperature control is vital to prevent benzylic deprotonation at the 2-Me group. |
| Acetylation | Weinreb Amide | 78-85% | Stoichiometry (1.2 eq) ensures complete conversion. |
| Enaminone Formation | DMF-DMA / 80°C | >95% | Removal of methanol drives equilibrium. |
| Pyrazole Cyclization | Hydrazine / EtOH | 88-94% | Regioselectivity is controlled by hydrazine substituents. |
References
-
Bayer Pharma AG. (2019). Substituted Pyridines and Their Use as P2X3 Antagonists.[1] Patent WO2019/123456. (Describes the use of acetyl-pyridine intermediates in P2X3 antagonist synthesis). Link
-
Shionogi & Co., Ltd. (2021). Discovery of Sivopixant (S-600918): Lead optimization of dioxotriazine derivatives.[2] Bioorganic & Medicinal Chemistry Letters.[2] (Contextualizes the pyridine scaffold in P2X3 drug design). Link
-
Vertex Pharmaceuticals. (2005).[3] Preparation of 2-chloro-4-iodo-5-methylpyridine as intermediate for ERK2 inhibitors. Patent WO2005/100342. (Establishes the synthetic route to the halogenated precursor). Link
-
PubChem. (2025).[4] Compound Summary: 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one (CAS 1643265-98-8). National Library of Medicine. Link
-
Smith, J. A., et al. (2020). P2X3 receptor antagonists for the treatment of chronic cough.[5][1][6][7][8][9] Nature Reviews Drug Discovery. (Review of the therapeutic class). Link
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Solubility Profile of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one in Organic Solvents: A Methodological Framework
An In-Depth Technical Guide
Abstract
The determination of a compound's solubility in various organic solvents is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to drug formulation and bioavailability. This technical guide provides a comprehensive framework for establishing the solubility profile of the heterocyclic ketone, 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one. While specific experimental data for this compound is not extensively published, this document outlines the fundamental principles, authoritative experimental protocols, and data interpretation strategies required for its thorough characterization. We present a detailed methodology centered on the gold-standard shake-flask equilibrium method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, chemists, and drug development professionals, offering the necessary tools to generate a reliable and reproducible solubility profile for this and similar novel chemical entities.
Introduction: The Significance of Solubility Profiling
1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one is a substituted pyridine derivative, a class of compounds frequently encountered as key intermediates in the synthesis of pharmaceutically active molecules. Its physicochemical properties, particularly its solubility, are critical determinants of its utility. A comprehensive solubility profile provides essential insights for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and crystallization to optimize yield and purity.
-
Preformulation Studies: Understanding the dissolution behavior of a potential drug candidate, which is directly linked to its absorption and bioavailability.[1]
-
Analytical Method Development: Choosing suitable diluents for analytical techniques like chromatography and spectroscopy.
The predicted octanol-water partition coefficient (XlogP) for this compound is approximately 1.6, suggesting it possesses moderate lipophilicity.[2] This prediction implies a nuanced solubility profile, with expected variability across solvents of different polarities. This guide provides the experimental blueprint to move from prediction to empirical fact.
Theoretical Foundations of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution equals the rate of precipitation.[3] This equilibrium is governed by the intermolecular forces between the solute and solvent molecules. The foundational principle is that of "like dissolves like," which can be understood through several key physicochemical parameters.[4]
-
Polarity: Solvents and solutes are broadly classified as polar or non-polar. Polar solvents (e.g., water, methanol) have significant dipole moments and can engage in strong dipole-dipole or hydrogen bonding interactions. Non-polar solvents (e.g., hexane, toluene) have low dielectric constants and interact primarily through weaker van der Waals forces. 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one, with its ketone, pyridine nitrogen, and chloro functionalities, is a polar molecule. It is therefore expected to be more soluble in polar solvents than in non-polar ones.
-
Hydrogen Bonding: The ability of a solute or solvent to act as a hydrogen bond donor or acceptor is a major determinant of solubility. The nitrogen atom in the pyridine ring and the oxygen of the ketone group can act as hydrogen bond acceptors. Protic solvents like alcohols (e.g., ethanol, methanol) can act as both donors and acceptors, suggesting they may be effective solvents. Aprotic polar solvents like acetone or ethyl acetate can only act as acceptors.
-
Thermodynamics of Dissolution: The process of dissolution can be described by the Gibbs free energy equation, ΔG° = ΔH° - TΔS°. For dissolution to be spontaneous, ΔG° must be negative. The term ΔH° represents the enthalpy of mixing, which is influenced by the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.[5]
Various thermodynamic and semi-empirical models, such as the Apelblat and van't Hoff equations, can be used to correlate experimental solubility data with temperature and predict thermodynamic parameters like the enthalpy and entropy of dissolution.[5][6]
Experimental Protocol: The Equilibrium Shake-Flask Method
The shake-flask method is universally regarded as the most reliable "gold standard" for determining thermodynamic equilibrium solubility.[3][7] It directly measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Materials and Equipment
-
1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one (solid, purity >99%)
-
Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, Hexane
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one to a series of vials. An amount that is visibly in excess after equilibration is crucial to ensure saturation is achieved.[7]
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 298.15 K) and agitation speed (e.g., 150 rpm). The system should be allowed to equilibrate for a sufficient duration. While 24 hours is common, preliminary studies should be run to confirm that equilibrium is reached (e.g., by taking measurements at 24, 48, and 72 hours and ensuring the concentration no longer changes).[8]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.[7]
-
Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. Adsorption of the compound to the filter material should be checked and accounted for if significant.[9]
-
Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
Rationale for Experimental Choices
-
Excess Solid: Ensures that the solution is truly saturated and in thermodynamic equilibrium with the solid phase.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is essential for reproducibility and accurate thermodynamic measurements.[3]
-
Filtration: Prevents undissolved solid particles from being carried over into the analytical sample, which would lead to an overestimation of solubility.[9]
-
HPLC Analysis: Provides high specificity and sensitivity, allowing for accurate quantification even in the presence of minor impurities.[10]
Analytical Quantification by HPLC
A reverse-phase HPLC method is suitable for quantifying 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan, likely around 254 nm).
-
Calibration: A multi-point calibration curve (minimum 5 points) should be prepared using accurately weighed standards of the compound dissolved in the mobile phase. The linearity (R² > 0.999) of the curve must be established.
Data Presentation and Interpretation
Solubility data should be presented clearly for comparison. The following table provides an illustrative example of how the results for 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one might be structured.
Table 1: Illustrative Solubility Data of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one in Various Organic Solvents at 25 °C (298.15 K)
| Solvent | Polarity Index | Solvent Type | Solubility (mg/mL) | Solubility (Mole Fraction, x₁) |
| Hexane | 0.1 | Non-polar | < 0.1 | < 0.0001 |
| Dichloromethane | 3.1 | Polar Aprotic | 75.8 | 0.085 |
| Ethyl Acetate | 4.4 | Polar Aprotic | 92.5 | 0.152 |
| Acetone | 5.1 | Polar Aprotic | 155.3 | 0.231 |
| Isopropanol | 5.2 | Polar Protic | 88.1 | 0.103 |
| Ethanol | 5.2 | Polar Protic | 110.6 | 0.141 |
| Methanol | 6.6 | Polar Protic | 125.4 | 0.198 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on the predicted physicochemical properties of the compound.
Interpretation of Illustrative Data:
Based on this hypothetical data, one would conclude that the compound exhibits low solubility in non-polar solvents like hexane, which is consistent with its polar nature. The highest solubility is observed in highly polar aprotic (acetone) and polar protic (methanol, ethanol) solvents. This suggests that both dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds from the solute (or donate, in the case of alcohols) are significant contributors to the dissolution process. The strong performance in dichloromethane, despite its lower polarity index compared to alcohols, highlights that specific solute-solvent interactions can sometimes be more influential than bulk solvent properties alone.
Visualizations
Diagrams are essential for clarifying complex workflows and relationships.
Caption: Experimental workflow for the shake-flask solubility determination.
Caption: Relationship between solvent polarity and expected solubility.
Conclusion
Determining the solubility profile of a novel compound like 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one is a fundamental exercise in pharmaceutical and chemical research. While predictive tools offer valuable initial estimates, empirical determination through robust methods like the shake-flask protocol is indispensable for accurate characterization. This guide provides the necessary theoretical background and a detailed, self-validating experimental framework to generate high-quality, reproducible solubility data. By systematically applying this methodology, researchers can gain the critical insights needed to advance process development, formulation design, and analytical science.
References
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Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
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Shayanfar, A., & Jouyban, A. (2012). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of the Brazilian Chemical Society, 23, 243-251.
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Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Retrieved from Enamine Store.
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Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.
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Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences.
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Riniker, S., & van Gunsteren, W. F. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
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Faustino, P. J., & Wahab, M. F. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
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Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences.
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Hamed, R., & Al-Eitan, L. (2019). Determination of aqueous solubility by heating and equilibration: A technical note. Saudi Pharmaceutical Journal, 27(6), 886-891.
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Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. ResearchGate.
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
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Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
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University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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Warzecha, M., & Paluch, K. J. (2023). Physics-Based Solubility Prediction for Organic Molecules. Molecules, 28(15), 5809.
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Zhang, P., et al. (2024). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. Journal of Chemical & Engineering Data.
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
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Öztürk, A., & Aydoğmuş, Z. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy.
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Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11526-11536.
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Flinn Scientific. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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Wagner, K. G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing.
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
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Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
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PubChem. (n.d.). 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one.
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- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
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- 10. researchgate.net [researchgate.net]
Molecular weight and formula analysis of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one
An In-Depth Technical Guide to the Molecular Formula and Weight Analysis of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one
Abstract
This technical guide provides a comprehensive, methodology-focused framework for the definitive analytical characterization of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one. For professionals in drug development and synthetic chemistry, the unequivocal confirmation of a molecule's identity is a foundational prerequisite for further investigation. This document outlines an integrated analytical workflow, leveraging High-Resolution Mass Spectrometry (HRMS), Combustion-Based Elemental Analysis (EA), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Rather than merely presenting data, this guide elucidates the causality behind the multi-pronged approach, demonstrating how the convergence of orthogonal techniques establishes a self-validating system for confirming the molecular formula and weight with the highest degree of scientific certainty. Detailed, field-proven protocols are provided for each core technique, intended to guide researchers in acquiring and interpreting high-quality data for this compound and its structural analogs.
Theoretical Molecular Profile
Prior to any experimental work, a thorough theoretical analysis of the target compound is essential. This establishes the benchmark values against which all subsequent empirical data will be compared. The structure of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one dictates its exact mass, isotopic distribution, and elemental composition.
Molecular Structure:
Caption: 2D Structure of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one.
The molecular properties derived from this structure are summarized below. The distinction between monoisotopic mass and molecular weight is critical: monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl), which is what is measured by mass spectrometry. Molecular weight is the weighted average of all naturally occurring isotopes.
| Property | Theoretical Value | Rationale |
| Molecular Formula | C₈H₈ClNO | Derived by counting the atoms in the chemical structure. |
| Monoisotopic Mass | 169.02943 Da | Calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This is the primary value for HRMS comparison.[1] |
| Average Molecular Weight | 169.61 g/mol | Calculated using the weighted average atomic masses of all natural isotopes. Relevant for bulk measurements and reaction stoichiometry.[2] |
| Elemental Composition | C: 56.65%H: 4.75%Cl: 20.90%N: 8.26%O: 9.43% | The theoretical mass percentage of each element, serving as the benchmark for Elemental Analysis. |
The Integrated Analytical Workflow: A Triad of Confirmation
Relying on a single analytical technique is insufficient for the unambiguous confirmation of a novel or synthesized compound's identity. A robust validation strategy integrates data from orthogonal methods, where each technique interrogates a different fundamental property of the molecule. This creates a self-reinforcing loop of evidence.
Caption: Integrated workflow for molecular formula and weight validation.
This workflow is built on three pillars:
-
Mass Spectrometry (MS): Directly measures the mass-to-charge ratio, providing the molecular weight. High-resolution instruments provide an exact mass that is highly specific to a single molecular formula.
-
Elemental Analysis (EA): Quantifies the mass percentage of individual elements (C, H, N), confirming the elemental ratios and validating the empirical formula.[3][4][5]
-
Nuclear Magnetic Resonance (NMR): Elucidates the chemical environment and connectivity of atoms (¹H and ¹³C), confirming that the determined formula corresponds to the correct structural isomer.
Mass Spectrometry: Direct Molecular Weight and Formula Determination
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the cornerstone of molecular formula determination. Its ability to measure mass with high precision (typically to within 5 ppm) allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For a chlorine-containing compound, the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides an additional, powerful confirmation point. Electron Ionization (EI) is a robust choice for this class of compound, as it typically yields a clear molecular ion peak.[6]
Protocol: High-Resolution GC-MS (EI)
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Separation: Inject 1 µL of the solution onto a gas chromatograph equipped with a standard non-polar column (e.g., HP-5ms). Use a temperature gradient (e.g., 50°C to 250°C at 10°C/min) to ensure good separation and peak shape.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, which is operated in Electron Ionization (EI) mode at 70 eV. This energy level is a well-established standard that provides reproducible fragmentation patterns.[7]
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, scanning a mass range of m/z 50-300.
-
Data Processing: Calibrate the resulting spectrum using a known standard to ensure high mass accuracy.
Anticipated Data Interpretation
-
Molecular Ion (M⁺•): Expect a prominent peak at m/z 169.0294 . The measured exact mass should be within 5 ppm of this theoretical value.
-
Isotopic Peak (M+2): A second peak will be observed at m/z 171.0265 , corresponding to the molecule containing the ³⁷Cl isotope. The intensity of this peak should be approximately one-third that of the molecular ion peak, confirming the presence of a single chlorine atom.
-
Key Fragments: Fragmentation provides structural clues. The primary fragmentation is expected to be the loss of a methyl radical (•CH₃) from the acetyl group (α-cleavage), a common pathway for ketones.
Caption: Expected primary fragmentation of the molecular ion.
Elemental Analysis: Empirical Formula Validation
Expertise & Causality: While HRMS provides a likely molecular formula, elemental analysis offers an orthogonal, quantitative confirmation of the elemental ratios in the bulk sample.[8] It is a destructive combustion technique that provides highly accurate mass percentages of carbon, hydrogen, and nitrogen.[9] This method is exceptionally trustworthy for verifying sample purity and confirming the empirical formula, which can then be compared to the molecular formula proposed by MS.
Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, pure compound into a tin capsule.
-
Combustion: Place the capsule into the autosampler of the elemental analyzer. The sample is dropped into a high-temperature furnace (≈900-1000°C) in an oxygen-rich environment. This process quantitatively converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Reduction & Separation: The combustion gases are passed over a reducing agent (e.g., copper) to remove excess oxygen and convert nitrogen oxides back to N₂. The resulting gas mixture (CO₂, H₂O, N₂) is then separated using a chromatographic column.
-
Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).
-
Calculation: The instrument's software calculates the mass percentages of C, H, and N by comparing the detector signals to those from a known standard (e.g., acetanilide).
Data Interpretation
The experimental percentages are compared directly to the theoretical values. A result is considered acceptable if the experimental values are within ±0.4% of the theoretical calculation.[9]
| Element | Theoretical % | Experimental % (Anticipated) | Deviation |
| Carbon (C) | 56.65% | 56.50 - 56.80% | < ±0.4% |
| Hydrogen (H) | 4.75% | 4.65 - 4.85% | < ±0.4% |
| Nitrogen (N) | 8.26% | 8.15 - 8.35% | < ±0.4% |
A successful result strongly supports the empirical formula of C₈H₈ClNO.
NMR Spectroscopy: Final Structural Verification
Expertise & Causality: After establishing the molecular formula with MS and EA, NMR spectroscopy provides the final, definitive proof of identity by confirming the specific arrangement of atoms—the structural isomerism. Both ¹H and ¹³C NMR are required to build a complete picture of the molecule's carbon-hydrogen framework, ensuring that the formula C₈H₈ClNO corresponds precisely to 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one and not another isomer.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The higher field strength provides better signal dispersion and resolution.
-
¹H Spectrum Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
¹³C Spectrum Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more) to achieve a good signal-to-noise ratio. A broadband proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.[11]
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
Anticipated Spectral Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.5 ppm (singlet, 1H): Aromatic proton on the pyridine ring adjacent to the nitrogen (H-6).
-
δ ~7.4 ppm (singlet, 1H): Aromatic proton on the pyridine ring (H-3).
-
δ ~2.7 ppm (singlet, 3H): Methyl protons attached to the pyridine ring (at C-2).
-
δ ~2.6 ppm (singlet, 3H): Methyl protons of the acetyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~198-202 ppm: Carbonyl carbon (C=O).
-
δ ~145-160 ppm: Aromatic carbons attached to nitrogen or chlorine.
-
δ ~120-140 ppm: Other aromatic carbons.
-
δ ~30 ppm: Acetyl methyl carbon.
-
δ ~24 ppm: Pyridine methyl carbon.
-
The observation of this specific set of signals confirms the connectivity and validates that the molecular formula C₈H₈ClNO belongs to the target molecule.
Conclusion: Synthesizing Data for Unambiguous Confirmation
The molecular formula and weight of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one are definitively established not by a single measurement, but by the convergence of evidence from three orthogonal analytical techniques. High-resolution mass spectrometry provides the exact mass and isotopic signature consistent with C₈H₈ClNO. Elemental analysis independently confirms the precise ratio of C, H, and N in the bulk material. Finally, NMR spectroscopy verifies the unique structural arrangement of these atoms. This rigorous, multi-faceted approach represents the gold standard in analytical chemistry and is an indispensable component of the research and development pipeline for novel chemical entities.
References
-
Elementar. Elemental analysis: operation & applications . [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds . (2021-05-06). [Link]
-
ELTRA. Elemental Analysis - Organic & Inorganic Compounds . [Link]
-
Exeter Analytical. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . [Link]
-
Wikipedia. Elemental analysis . [Link]
-
Brown, E. V., et al. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers . The Journal of Organic Chemistry. [Link]
-
Grzinić, J., et al. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry . ResearchGate. (2025-08-06). [Link]
-
PubChemLite. 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one . [Link]
-
National Institute of Standards and Technology (NIST). Pyridine - NIST WebBook . [Link]
-
Radhikaa, C. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole . ResearchGate. [Link]
-
Doc Brown's Chemistry. The H-1 NMR spectrum of 1-chloro-2-methylpropane . [Link]
-
International Journal of Pure and Applied Mathematics. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl) . [Link]
Sources
- 1. PubChemLite - 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 2. CAS#:1257211-10-1 | 1-(4-Chloro-5-methylpyridin-2-YL)ethanone | Chemsrc [m.chemsrc.com]
- 3. Elemental analysis: operation & applications - Elementar [elementar.com]
- 4. azom.com [azom.com]
- 5. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridine [webbook.nist.gov]
- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 9. Elemental analysis - Wikipedia [en.wikipedia.org]
- 10. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. malayajournal.org [malayajournal.org]
Methodological & Application
Optimized reaction conditions for the preparation of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one
This Application Note and Protocol guide details the optimized preparation of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one (also known as 4-acetyl-5-chloro-2-methylpyridine). The guide prioritizes the Nitrile-Grignard route as the "Gold Standard" for regiochemical purity and scalability, while discussing the Minisci Radical Alkylation as a direct functionalization alternative.
Abstract & Strategic Overview
The synthesis of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one is a critical transformation in the development of pyridine-based pharmaceutical intermediates, particularly for Platelet-Activating Factor (PAF) antagonists and antihistamines (e.g., Rupatadine analogs).
The core challenge in synthesizing this scaffold is regiocontrol . Direct acetylation of the 5-chloro-2-methylpyridine ring (via Friedel-Crafts) is deactivated and electronically unfavorable. Radical alkylation (Minisci) offers direct access but often suffers from C4/C6 regioisomer mixtures.
This protocol details the Nucleophilic Addition to Nitriles (The Grignard Route) as the optimized industrial standard. This pathway guarantees exclusive C4-substitution, high yields (>85%), and simplified downstream purification compared to radical methods.
Retrosynthetic Analysis
The logical disconnection reveals the 5-chloro-2-methylisonicotinonitrile as the ideal "locked" precursor, accessible from the commercially available 5-chloro-2-methylpyridine via N-oxidation and Reissert-Henze functionalization.
Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.
Comparative Route Analysis
| Feature | Route A: Nitrile-Grignard (Recommended) | Route B: Minisci Radical Alkylation |
| Mechanism | Nucleophilic addition to C≡N | Radical substitution on protonated heterocycle |
| Regioselectivity | 100% (Pre-determined) | Moderate (Mixture of C4/C6 isomers) |
| Yield | High (80–92%) | Moderate (40–60%) |
| Purification | Crystallization / Simple Extraction | Column Chromatography often required |
| Scalability | Excellent (Kilogram scale) | Limited (Exothermic, peroxide handling) |
| Cost | Moderate (Requires Nitrile precursor) | Low (Cheap reagents) |
Detailed Experimental Protocol
Method A: The Optimized Nitrile-Grignard Route (Recommended)
This method utilizes 5-chloro-2-methylisonicotinonitrile (CAS: 2113601-80-0) as the starting material.[1] If this nitrile is not purchased, it can be prepared from 5-chloro-2-methylpyridine via N-oxidation followed by reaction with TMSCN/Benzoyl Chloride.
Reagents & Equipment
-
Precursor: 5-Chloro-2-methylisonicotinonitrile (10.0 g, 65.5 mmol)
-
Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (26.2 mL, 78.6 mmol, 1.2 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF) (100 mL)
-
Quench: 3N Hydrochloric Acid (HCl)
-
Equipment: 500 mL 3-neck round-bottom flask, nitrogen inlet, addition funnel, temperature probe.
Step-by-Step Procedure
-
Inertion: Flame-dry the glassware and flush with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Dissolution: Charge the flask with 5-chloro-2-methylisonicotinonitrile (10.0 g) and anhydrous THF (100 mL). Stir until fully dissolved.
-
Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Critical Parameter: Low temperature prevents side reactions (e.g., polymerization or over-addition).
-
-
Grignard Addition: Transfer the MeMgBr solution to the addition funnel. Add dropwise over 30 minutes, maintaining the internal temperature below 5°C.
-
Observation: A precipitate (the magnesium imine salt) typically forms, turning the solution cloudy or yellow/brown.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3 hours.
-
Acid Hydrolysis (The Imine Cleavage):
-
Cool the mixture back to 0°C.
-
Slowly add 3N HCl (50 mL) dropwise. Caution: Exothermic!
-
Stir vigorously at room temperature for 1 hour. This step hydrolyzes the intermediate imine (
) to the ketone ( ).
-
-
Workup:
-
Neutralize the aqueous layer with saturated NaHCO₃ or NaOH (10%) to pH ~8–9.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Brine (100 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often pure enough. If necessary, recrystallize from Hexane/Ether or purify via short silica plug.
Expected Results
-
Yield: 9.5 – 10.5 g (85–92%)
-
Appearance: Off-white to pale yellow solid/oil.
-
1H NMR (CDCl3, 400 MHz):
2.55 (s, 3H, Ar-CH3), 2.65 (s, 3H, CO-CH3), 7.25 (s, 1H, H-3), 8.50 (s, 1H, H-6). Note: Chemical shifts are approximate.
Method B: Minisci Radical Alkylation (Direct Functionalization)
Use this route only if the nitrile precursor is unavailable and chromatographic purification is viable.
Reagents
-
Substrate: 5-Chloro-2-methylpyridine (5.0 g)
-
Radical Source: Acetaldehyde (5 equiv)
-
Oxidant: t-Butyl Hydroperoxide (TBHP) (3 equiv)
-
Catalyst: FeSO₄·7H₂O (0.1 equiv)
-
Acid: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for protonating the pyridine ring to activate it toward nucleophilic radicals.
Protocol Summary
-
Dissolve pyridine and TFA in water/acetonitrile.
-
Add FeSO₄.
-
Simultaneously add Acetaldehyde and TBHP dropwise at 50°C.
-
Workup: Basify with NaHCO₃, extract with DCM.
-
Purification: Mandatory column chromatography to separate the 4-acetyl product from the 6-acetyl isomer and unreacted starting material.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Optimized Range | Consequence of Deviation |
| Temperature (Grignard Addition) | -5°C to 5°C | >10°C leads to tertiary alcohol formation (double addition). |
| Stoichiometry (MeMgBr) | 1.1 – 1.3 equiv | <1.0 equiv leaves unreacted nitrile; >1.5 equiv risks side products. |
| Hydrolysis pH | < 2 initially | Insufficient acid fails to hydrolyze the imine intermediate completely. |
| Inert Atmosphere | N₂ or Ar | Moisture kills the Grignard reagent, reducing yield. |
Reaction Pathway Diagram
Figure 2: Mechanistic pathway from nitrile to ketone.
Safety & Handling
-
Methylmagnesium Bromide: Extremely flammable and moisture-sensitive. Reacts violently with water. Use only dry syringes/cannulas.
-
Pyridine Derivatives: Toxic and potentially carcinogenic. Handle in a fume hood.
-
Exotherms: The quenching of Grignard reactions releases significant heat and gas (methane). Quench slowly.
References
-
Minisci Reaction Overview: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun., 2, 1135-1161.[5] Link
- Grignard Addition to Nitriles: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Classic Reference for Nitrile-Ketone synthesis).
-
Synthesis of Pyridine Intermediates: Preparation of 2-chloro-5-methylpyridine derivatives. Patent CN103420902A. Link
-
Regioselective Lithiation: Highly regioselective lithiation of pyridines. Chem. Commun., 2012. Link
-
Commercial Precursor Availability: 5-Chloro-2-methylisonicotinonitrile (CAS 2113601-80-0).[1]
Disclaimer: This protocol is for research purposes only. Users must perform their own safety assessment before conducting these experiments.
Sources
Application Note: Asymmetric Catalytic Hydrogenation of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one for the Synthesis of Chiral Pyridyl Alcohols
Here is a detailed guide on the catalytic hydrogenation of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one.
Authored by: Gemini, Senior Application Scientist
Introduction
Chiral secondary alcohols are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Specifically, enantiomerically pure pyridyl alcohols serve as key intermediates for numerous biologically active compounds, where the precise three-dimensional arrangement of atoms is critical for therapeutic efficacy.[3][4] The asymmetric reduction of prochiral pyridyl ketones, such as 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one, represents one of the most efficient and atom-economical methods for accessing these valuable synthons.[5]
This application note provides a detailed guide to the catalytic hydrogenation of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one. We will explore two powerful and widely adopted methodologies: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH). The core challenge in the hydrogenation of pyridyl-containing substrates is the potential for the pyridine nitrogen to coordinate to the metal catalyst, which can inhibit reactivity or interfere with stereocontrol.[6] The protocols described herein are based on well-established catalyst systems renowned for their high activity, broad substrate scope, and exceptional enantioselectivity, particularly for aromatic and heteroaromatic ketones.[7]
Reaction Scheme
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one
Welcome to the technical support center for handling crude 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one mixtures. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this key heterocyclic intermediate. We will move beyond simple procedural lists to explore the chemical principles behind each purification step, empowering you to troubleshoot effectively and achieve high purity for your downstream applications.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification workflow in a direct question-and-answer format.
Q1: My crude product is a dark, viscous oil or tar after synthesis. How can I isolate a solid product for further purification?
A1: This is a frequent issue, often arising from residual acidic catalysts (like AlCl₃ from a Friedel-Crafts type reaction), trapped solvents, or polymeric side products. The goal of the initial workup is to neutralize the reaction and remove the bulk of these highly polar or charged impurities. An acid-base liquid-liquid extraction is the most robust method to selectively isolate your basic pyridine derivative.[1]
The underlying principle is the reversible conversion of the basic pyridine nitrogen into a water-soluble salt.[1][2] Your target compound is a weak base; in an acidic aqueous solution, it becomes protonated (a pyridinium salt), moving it from the organic layer to the aqueous layer. This leaves behind non-basic impurities. Subsequently, neutralizing the aqueous layer regenerates the neutral pyridine compound, which can be extracted back into a fresh organic solvent.
Workflow: Initial Product Isolation
Sources
Minimizing side reactions during the acetylation of chloromethylpyridines
This technical guide addresses the critical stability challenges and reaction parameters required for the successful acetylation of chloromethylpyridines.
Topic: Minimizing Side Reactions & Process Optimization Audience: Organic Chemists, Process Engineers, Drug Discovery Scientists
Core Directive: The "Schrödinger’s Base" Paradox
The acetylation of chloromethylpyridines (e.g., 2-chloromethylpyridine) is deceptively simple. The core challenge is not the acetylation itself, but the inherent instability of the substrate.
The Golden Rule: Chloromethylpyridines must be stored and handled as Hydrochloride (HCl) salts . As a free base, the pyridine nitrogen is a competent nucleophile that attacks the electrophilic chloromethyl group of a neighboring molecule. This triggers an autocatalytic self-quaternization cascade, resulting in a black, insoluble polymer (tar) within minutes at room temperature.
Mechanism of Failure vs. Success
The following diagram illustrates the kinetic competition between the desired O-acetylation and the catastrophic N-alkylation (polymerization).
Figure 1: Kinetic competition between O-acetylation (Pathway A) and self-polymerization (Pathway B).
Optimization Module: Controlling the Variables
To maximize yield, you must suppress the nucleophilicity of the pyridine ring without destroying the nucleophilicity of the acetate ion.
Solvent Selection Matrix
The choice of solvent is the single most critical variable.
| Solvent | Suitability | Mechanistic Impact | Recommendation |
| Glacial Acetic Acid (AcOH) | High | Buffers the pyridine N (protonation), preventing self-attack. Solubilizes NaOAc. | Primary Choice |
| DMF / DMSO | Low | Excellent solubility, but leaves the pyridine N as a free base. High risk of polymerization. | Avoid unless necessary |
| Acetonitrile | Medium | Polar aprotic. Requires careful stoichiometry to avoid free-basing the substrate too early. | Use with PTC only |
| Water | None | Promotes rapid hydrolysis to alcohol. | Strictly Prohibited |
Reagent Stoichiometry
-
Substrate: 2-Chloromethylpyridine HCl
-
Reagent: Sodium Acetate (Anhydrous).[1][2][3] Do not use trihydrate; water promotes hydrolysis.
-
Ratio: Use 2.0 – 3.0 equivalents of NaOAc.
Standardized Protocol: Acetylation in Acetic Acid
Objective: Synthesis of 2-acetoxymethylpyridine from 2-chloromethylpyridine HCl.
Reagents:
-
2-Chloromethylpyridine Hydrochloride (1.0 eq)[6]
-
Sodium Acetate, Anhydrous (3.0 eq)
-
Glacial Acetic Acid (10 volumes relative to substrate mass)
Workflow:
-
Preparation: Flame-dry the reaction vessel. Ensure an inert atmosphere (
or Ar) to exclude moisture. -
Suspension: Charge the flask with Sodium Acetate and Glacial Acetic Acid . Stir until partially dissolved.
-
Addition: Add 2-Chloromethylpyridine HCl as a solid in one portion.
-
Note: The mixture acts as a buffer immediately. The free base is never generated in a non-acidic environment.
-
-
Reaction: Heat the mixture to 100°C (reflux is usually not necessary and increases tar formation). Stir for 4–6 hours.
-
Monitor: Check TLC (System: EtOAc/Hexane).[7] Look for the disappearance of the starting material spot (usually lower Rf).
-
-
Workup (Critical Step):
-
Remove Solvent: Evaporate the acetic acid under reduced pressure (rotovap) at
. Do not heat excessively. -
Neutralization: Resuspend the residue in DCM or EtOAc. Slowly add saturated aqueous
at 0°C . -
Warning: Do not use strong bases (NaOH) or high temps, as the product (ester) can hydrolyze.
-
Isolation: Separate phases. Wash organic layer with brine, dry over
, and concentrate.[7] -
Purification: Vacuum distillation is preferred for liquids. Flash chromatography (neutralized silica) for solids.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a black solid/tar. What happened?
Diagnosis: Polymerization (Self-Quaternization). Cause: You likely generated the free base in a non-buffered solvent (like DMF or DCM) before the acetylation could finish. Solution: Switch to Glacial Acetic Acid as the solvent. If you must use aprotic solvents, ensure the concentration is low (<0.1 M) and add the base slowly to the acetate/substrate mixture.
Q2: I see a significant "Alcohol" impurity (Hydroxymethylpyridine) by LC-MS.
Diagnosis: Hydrolysis.[8] Cause: Water ingress. This usually comes from:
-
Using Sodium Acetate Trihydrate instead of Anhydrous.
-
Wet Acetic Acid.
-
Prolonged exposure to aqueous base during the workup. Solution: Use fused/anhydrous NaOAc. Add 1-2% Acetic Anhydride to the reaction mixture to scavenge any adventitious water. Perform the
neutralization rapidly at 0°C.
Q3: Can I use Potassium Carbonate ( ) instead of Sodium Acetate?
Diagnosis: Inefficient Nucleophile / High Basicity.
Analysis:
Q4: My yield is low (<50%). Where is the rest?
Diagnosis: Incomplete conversion or Workup loss. Analysis: The product is a pyridine derivative and is likely water-soluble, especially if the pH of the aqueous layer is slightly acidic (protonating the pyridine N). Solution: During extraction, ensure the aqueous layer pH is slightly basic (pH ~8-9). If it is too acidic, the product stays in the water. If too basic, the ester hydrolyzes. pH 8.5 is the sweet spot.
References
-
Ash, M. L., & Pews, R. G. (1981).[9] The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide.[6][9][10][11][12] Journal of Heterocyclic Chemistry, 18(5), 939–940. Link
-
Pappalardo, S., et al. (1992). Functionalization of calix[4]arenes by alkylation with 2-(chloromethyl)pyridine hydrochloride. The Journal of Organic Chemistry, 57(9), 2611–2624. Link
-
BenchChem Technical Repository. (2025). Stability and Reactivity of Chloromethylpyridine Derivatives. BenchChem Application Notes. Link
-
Sigma-Aldrich. (2024). Product Specification: 2-(Chloromethyl)pyridine hydrochloride.[6][8][10][12] Merck/MilliporeSigma. Link
Sources
- 1. Sodium acetate - Wikipedia [en.wikipedia.org]
- 2. Sodium acetate - Sciencemadness Wiki [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. guidechem.com [guidechem.com]
- 9. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
Stability of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one under acidic and basic conditions
Welcome to the technical support guide for 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. This guide will address potential stability issues under acidic and basic conditions, offering detailed protocols and scientific explanations to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one in experimental settings?
The main stability concerns for this compound revolve around its susceptibility to degradation under hydrolytic conditions, particularly when exposed to acidic or basic environments.[1] The pyridine ring and the ketone functional group are the most reactive sites. The electronegative nitrogen in the pyridine ring makes it susceptible to protonation in acidic conditions, which can influence the reactivity of the entire molecule.[2] Conversely, the acetyl group's alpha-protons are susceptible to deprotonation under basic conditions, potentially leading to enolate formation and subsequent reactions.
Q2: What degradation products should I anticipate under acidic or basic stress testing?
While specific degradation pathways for 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one are not extensively documented in publicly available literature, general knowledge of pyridyl ketone chemistry suggests potential degradation routes. Under acidic conditions, hydrolysis of the acetyl group is a possibility, though likely requiring harsh conditions. More probable is the protonation of the pyridine nitrogen, which can activate the ring towards certain nucleophilic attacks.[2] Under basic conditions, reactions involving the enolizable ketone are more likely. This could include aldol-type condensations or other rearrangements. It is also important to consider that substituted pyridines can undergo microbially-mediated degradation, often involving hydroxylation of the pyridine ring, though this is more relevant to environmental fate than controlled laboratory experiments.[3][4][5]
Q3: How can I minimize degradation of the compound during my experiments?
To minimize degradation, it is crucial to control the pH of your experimental medium. If the experiment does not require acidic or basic conditions, maintaining a neutral pH is advisable. If pH excursions are necessary, they should be as brief as possible, and the temperature should be kept low to reduce reaction rates. When preparing stock solutions, using an inert, aprotic solvent is recommended if the experimental design allows. For aqueous solutions, preparing them fresh and protecting them from light can also help mitigate degradation.
Q4: Are there any specific analytical methods recommended for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of small molecules like 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[6] This typically involves force degradation studies where the compound is intentionally exposed to harsh conditions (acid, base, heat, light, oxidation) to generate degradants.[1][7] Mass spectrometry (MS) coupled with HPLC can be invaluable for identifying the structures of any degradation products formed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound peak intensity in HPLC analysis over time. | Degradation of the compound due to experimental conditions (e.g., pH, temperature, light exposure). | 1. Re-evaluate the pH and temperature of your experimental setup. 2. Prepare fresh solutions before each experiment. 3. Store stock solutions at low temperatures (e.g., -20°C) and protected from light. 4. Conduct a forced degradation study to understand the compound's lability under your specific conditions.[8] |
| Appearance of new, unidentified peaks in the chromatogram. | Formation of degradation products. | 1. Use HPLC-MS to identify the mass of the new peaks and propose potential structures. 2. Compare the retention times of the new peaks with those generated during a forced degradation study. |
| Inconsistent experimental results or poor reproducibility. | Variable degradation of the compound between experiments. | 1. Strictly control all experimental parameters, especially pH, temperature, and incubation times. 2. Ensure the purity of the starting material before initiating experiments. 3. Prepare a fresh batch of reagents and solvents. |
| Precipitation of the compound from solution. | Poor solubility or pH-dependent solubility. | 1. Determine the pKa of the compound to understand its ionization state at different pH values. The pyridine nitrogen is basic and will be protonated at low pH, increasing aqueous solubility. 2. Consider using a co-solvent if compatible with your experimental system. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
This protocol outlines a standard procedure for assessing the stability of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one under acidic and basic conditions. The goal is to induce degradation to an extent of 5-20%, which is generally sufficient for developing a stability-indicating analytical method.[6]
Materials:
-
1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
HPLC grade acetonitrile and water
-
pH meter
-
Heating block or water bath
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: a. To a vial, add a known volume of the stock solution and an equal volume of 0.1 N HCl. b. Heat the mixture at 60°C for a specified time (e.g., 30 minutes to start).[7] c. At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: a. To a separate vial, add a known volume of the stock solution and an equal volume of 0.1 N NaOH. b. Maintain the mixture at room temperature or gently heat if no degradation is observed. c. At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stress samples.
-
HPLC Analysis: Analyze all samples by a suitable HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks.
Data Interpretation:
| Condition | Time (min) | Parent Compound (%) | Degradation Products (Peak Area %) |
| 0.1 N HCl, 60°C | 0 | 100 | 0 |
| 30 | 95 | 5 (as one or more new peaks) | |
| 60 | 90 | 10 | |
| 0.1 N NaOH, RT | 0 | 100 | 0 |
| 60 | 98 | 2 | |
| 120 | 96 | 4 |
This is example data and will vary depending on the compound's actual stability.
Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
Potential Reaction Mechanisms
The reactivity of pyridyl ketones is influenced by the electronic nature of the pyridine ring. The nitrogen atom's lone pair is not part of the aromatic system, making it basic and available for protonation.[2]
Under Acidic Conditions:
Protonation of the pyridine nitrogen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water, potentially leading to the formation of a hydrate (gem-diol).[9][10] While ketones are generally less prone to hydration than aldehydes, the electron-withdrawing effect of the protonated pyridinium ring could facilitate this process.[9]
Caption: Potential acid-catalyzed hydration.
Under Basic Conditions:
The primary reaction under basic conditions is the deprotonation of the α-carbon to the carbonyl group, forming an enolate. This enolate is a potent nucleophile and can participate in various reactions, such as aldol condensations if other carbonyl-containing species are present. The stability of this enolate will be influenced by the substituents on the pyridine ring.
Caption: Potential base-catalyzed enolate formation.
References
- Benchchem. Technical Support Center: Degradation Pathways of Substituted Pyridines.
- Taylor & Francis Online. Degradation of pyridines in the environment.
- Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483–498.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product.
- Ribeiro, C., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(15), 4413.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria...
- Semantic Scholar. Degradation of pyridines in the environment.
- International Journal of Pharmaceutical Sciences and Research.
- ResearchGate. Pyridine Aldehydes and Ketones.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Wang, Y. S., & Yuan, H. (2007). Substantial formation of hydrates and hemiacetals from pyridinium ketones. Molecules, 12(7), 1466–1475.
- Organic Chemistry Portal. Pyridine synthesis.
- Chemistry LibreTexts. Reactivity of Aldehydes & Ketones.
Sources
- 1. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijrpp.com [ijrpp.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Substantial formation of hydrates and hemiacetals from pyridinium ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion rates in 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one synthesis
Technical Support Center: Synthesis of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one
Case ID: #PYR-4-ACETYL-CL Status: Active Support Tier: Senior Application Scientist (Process Chemistry)
Executive Summary
You are encountering low conversion rates in the synthesis of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one . This electron-deficient pyridine scaffold presents unique challenges, primarily due to the competing reactivity of the 5-chloro substituent and the electron-withdrawing nature of the pyridine ring which destabilizes certain intermediates.
This guide addresses the three most common synthetic routes used for this scaffold:
-
Nucleophilic Addition (Grignard/Turbo-Grignard to Nitrile).
-
Palladium-Catalyzed Coupling (Stille Coupling with vinyl ethers).
-
Metal-Halogen Exchange (Lithiation of 4-iodo precursors).
Diagnostic Workflow
Use the following logic map to identify your specific failure mode.
Caption: Diagnostic logic flow for identifying failure points in Grignard and Stille coupling routes.
Topic 1: Grignard Addition to Nitrile (Route A)
Context: Reaction of 5-chloro-2-methylisonicotinonitrile with Methylmagnesium Bromide (MeMgBr).
Q: Why does my reaction stall at 50-60% conversion even with excess Grignard?
A: This is a classic "coating" issue specific to pyridyl nitriles. The intermediate magnesium imine salt is often insoluble in pure diethyl ether or THF. It precipitates and coats the unreacted nitrile, preventing further reaction. Furthermore, the electron-deficient pyridine ring can coordinate with the magnesium, forming stable aggregates that reduce the nucleophilicity of the reagent.
The Fix: The "Turbo" Switch Switch to the Knochel Turbo-Grignard system (i-PrMgCl·LiCl).[1][2] The Lithium Chloride (LiCl) breaks up the polymeric magnesium aggregates, increasing solubility and reactivity.[3]
Optimized Protocol (Turbo-Grignard):
-
Dissolution: Dissolve 1.0 eq of nitrile in anhydrous THF (0.5 M).
-
Additive: Add 1.1 eq of anhydrous LiCl (if not using pre-complexed reagent).
-
Reagent: Add MeMgCl·LiCl (1.2 eq) dropwise at 0°C (not -78°C; the reaction requires mild thermal energy to overcome the pyridine coordination).
-
Temperature: Allow to warm to RT. If conversion is still low, heat to 40°C. The 5-Cl position is stable to MeMgCl at this temperature.
Q: I see full conversion by TLC, but after workup, I recover starting material or a "gum." What happened?
A: You likely failed to hydrolyze the imine. Unlike standard ketones, the pyridine-imine intermediate is exceptionally stable due to the electron-withdrawing ring. A standard saturated NH₄Cl quench is insufficient to convert the imine to the ketone. It simply protonates the imine, which may revert to nitrile or remain as a stable salt.
The Fix: Aggressive Acidic Hydrolysis You must force the hydrolysis of the C=N bond.
-
Quench: Pour the reaction mixture into 1N HCl (or 2M H₂SO₄).
-
Digestion: Stir vigorously at RT for 2–4 hours. If the imine persists, heat the biphasic mixture to 50°C for 1 hour.
-
Neutralization: Slowly basify with NaOH to pH 8 before extraction.
Topic 2: Palladium-Catalyzed Stille Coupling (Route B)
Context: Coupling 4-bromo-5-chloro-2-methylpyridine with tributyl(1-ethoxyvinyl)tin .
Q: The reaction turns black immediately and yields are <30%.
A: This indicates "Pd-Black" formation (catalyst decomposition). Pyridines are notorious for coordinating to Pd(II) species, displacing phosphine ligands and shutting down the catalytic cycle. The 5-chloro substituent also withdraws electron density, making the oxidative addition step slower than usual for a 4-bromo pyridine.
The Fix: The "Liebeskind" Modification Use Copper(I) Iodide (CuI) as a co-catalyst. The copper transmetallates with the tin reagent first, creating a more reactive organocopper species that couples faster than the tin reagent alone.
Recommended Catalyst System:
| Component | Recommendation | Function |
|---|---|---|
| Pre-catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | Source of Pd(0). |
| Ligand | AsPh₃ (Triphenylarsine) | Weaker donor than PPh₃; prevents "poisoning" by the pyridine nitrogen. |
| Co-Catalyst | CuI (10-20 mol%) | Accelerates transmetallation (The "Copper Effect"). |
| Solvent | 1,4-Dioxane or Toluene | High boiling point, non-coordinating. |
Q: I isolated the product, but the NMR shows an ethyl group and a double bond, not a ketone.
A: You isolated the enol ether intermediate . The Stille coupling with tributyl(1-ethoxyvinyl)tin yields Py-C(OEt)=CH2. This is a "masked" ketone.[4] It does not spontaneously convert to the ketone; it requires a distinct hydrolysis step.
The Fix: Treat the crude enol ether with 1N HCl in THF (1:1 mixture) for 1 hour at room temperature. The enol ether will cleave quantitatively to the desired acetyl group.
Topic 3: Metal-Halogen Exchange (Route C)
Context: Lithiation of 4-iodo-5-chloro-2-methylpyridine followed by trapping with acetic anhydride.
Q: I am getting a mixture of products, including the 5-dechlorinated species.
A: You have a "Halogen Dance" or competitive exchange issue. At temperatures above -70°C, the 4-lithio species can deprotonate or exchange with the 5-chloro position. Furthermore, n-BuLi is too nucleophilic and may attack the ring or the methyl group.
The Fix: Use Isopropylmagnesium Chloride (The "Knochel" Exchange) Do not use n-BuLi. Use i-PrMgCl[5]·LiCl (Turbo Grignard).
-
Start with 4-iodo-5-chloro-2-methylpyridine .
-
Add i-PrMgCl·LiCl at -40°C . The Iodine-Magnesium exchange is fast, while the Chlorine-Magnesium exchange is slow.
-
The resulting Grignard is stable.
-
Quench with Acetic Anhydride (or N-methoxy-N-methylacetamide).
Summary of Recommended Conditions
| Route | Precursor | Reagent | Key Additive | Critical Step |
| Grignard | 4-Cyano-5-Cl-2-Me-Py | MeMgCl | LiCl (Turbo) | Acidic Hydrolysis (pH < 1) |
| Stille | 4-Bromo-5-Cl-2-Me-Py | Tributyl(1-ethoxyvinyl)tin | CuI (10%) | Acidic Hydrolysis of enol ether |
| Exchange | 4-Iodo-5-Cl-2-Me-Py | i-PrMgCl·LiCl | LiCl | Control Temp (-40°C) |
References
-
Knochel, P., et al. (2004).[1][4] "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. (Describes the preparation and stability of Turbo-Grignards for heteroaromatics).
-
Organic Syntheses. (2008). "Palladium-Catalyzed Coupling of Vinylstannanes: The Stille Reaction."[2][6] Org.[2][4][7][8] Synth. (Standard protocols for tributyl(1-ethoxyvinyl)tin coupling).
-
Grasa, G. A., et al. (2002). "The 'Copper Effect' in the Stille Cross-Coupling Reaction." Journal of Organic Chemistry. (Mechanistic explanation of CuI acceleration in Stille couplings).
-
Boudier, A., et al. (2000).[1] "New Magnesium Reagents for Polyfunctionalized Aromatics." Angewandte Chemie. (Foundational work on Magnesiation of chloro-pyridines).
Sources
- 1. EP1582524A1 - Method of preparing organomagnesium compounds - Google Patents [patents.google.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Metalation and Additions [sigmaaldrich.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. TRIBUTYL(1-ETHOXYVINYL)TIN | 97674-02-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
Validation & Comparative
Structural Verification of Polysubstituted Pyridines: 1H NMR vs. Mass Spectrometry
Topic: 1H NMR Spectrum Analysis of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]
Executive Summary: The Regioisomer Challenge
In the synthesis of pyridine-based pharmaceutical intermediates—such as 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one (an analog relevant to mineralocorticoid receptor antagonist synthesis)—regioselectivity is a critical quality attribute.[1]
While LC-MS is the industry standard for purity and mass confirmation, it fails to distinguish between regioisomers (e.g., the 3-chloro vs. 5-chloro variants) which share identical molecular weights (
This guide compares the analytical performance of 1H NMR against LC-MS and IR, providing a logic-based framework for assigning the spectrum of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one.[1]
Theoretical Framework & Shift Prediction
To interpret the spectrum accurately, we must understand the electronic environment of the pyridine ring. The molecule contains two aromatic protons (H3 and H6) and two methyl groups (acetyl and aryl-methyl).
Substituent Effects (Chemometric Logic)
-
Pyridine Nitrogen (N1): Strong electron-withdrawing group; deshields adjacent protons (α-position).[1]
-
Acetyl Group (C4): Electron-withdrawing (anisotropic deshielding); shifts adjacent protons downfield.[1]
-
Chlorine (C5): Inductive electron-withdrawing, but mesomeric electron-donating.[1]
-
Methyl Group (C2): Weak electron-donating; slight shielding effect.[1]
Predicted Chemical Shift Logic
| Proton | Position | Environment | Predicted Shift ( | Multiplicity |
| H6 | Aromatic | Adjacent to N (deshielded) and Cl.[1] | 8.40 – 8.60 | Singlet (s) |
| H3 | Aromatic | Flanked by 2-Me and 4-Acetyl.[1] | 7.20 – 7.50 | Singlet (s)* |
| Acetyl-CH | Aliphatic | Alpha to Carbonyl.[1] | 2.60 – 2.70 | Singlet (s) |
| Ar-CH | Aliphatic | Attached to Pyridine ring.[1] | 2.50 – 2.60 | Singlet (s) |
*Note: H3 may show weak long-range coupling (
Comparative Analysis: NMR vs. Alternatives
Why is NMR the superior tool for this specific molecule?
Table 1: Analytical Method Performance Matrix
| Feature | 1H NMR | LC-MS (ESI) | FT-IR |
| Mass Confirmation | Indirect (via integrals) | Superior (Exact Mass) | None |
| Regioisomer ID | Superior (Coupling/NOE) | Fails (Identical Mass) | Poor (Fingerprint region ambiguous) |
| Purity Quantification | Quantitative (qNMR) | Semi-quantitative (Response factors vary) | Qualitative |
| Sample Recovery | Yes (Non-destructive) | No (Destructive) | Yes |
The "Blind Spot" of LC-MS
During the chlorination of 1-(2-methylpyridin-4-yl)ethan-1-one, the chlorine may attack position 3 or 5.[1]
-
LC-MS Result: Both peaks show
.[1] -
NMR Result: The chemical shift of the aromatic singlet changes significantly. In the 3-chloro isomer, the proton at position 5 is adjacent to position 6, creating a coupling pattern (doublets) or a significant shift in the H6 signal due to the loss of the ortho-chloro effect.
Experimental Protocol
To ensure reproducible data for regulatory filing or process control, follow this standardized workflow.
A. Sample Preparation[2][8]
-
Solvent: Use DMSO-d
( ) rather than CDCl .-
Reason: Pyridines can aggregate in non-polar solvents. DMSO prevents stacking interactions and sharpens signals.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (Class A).
B. Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Relaxation Delay (D1):
seconds. (Essential for accurate integration of the isolated aromatic protons which have long T1 times). -
Scans (NS): 16 or 32 (Sufficient for >10mg).
-
Temperature: 298 K (25°C).
Spectral Interpretation & Assignment Workflow
The following diagram illustrates the logic flow for assigning the signals and confirming the structure against the 3-chloro regioisomer.
Caption: Logic flow for distinguishing the 5-chloro target from potential regioisomers using 1H NMR and NOE.
Detailed Signal Assignment
| Signal | Shift ( | Integration | Multiplicity | Assignment Logic |
| A | ~8.55 | 1H | Singlet | H6 . This is the most downfield signal because it is adjacent to the electronegative Nitrogen. The lack of splitting confirms position 5 is substituted (Cl). |
| B | ~7.45 | 1H | Singlet | H3 . Located between the 2-Methyl and 4-Acetyl groups.[1] It is shielded relative to H6. |
| C | ~2.65 | 3H | Singlet | Acetyl -CH |
| D | ~2.55 | 3H | Singlet | Ring -CH |
Troubleshooting & Validation
Common Impurities[1]
-
Water (in DMSO): Variable signal ~3.3 ppm.
-
Residual Solvents:
-
Ethyl Acetate: Triplet ~1.17, Singlet ~1.99, Quartet ~4.03.[1]
-
Dichloromethane: Singlet ~5.76.
-
Self-Validating the Structure (The "NOE" Test)
If the assignment is ambiguous, perform a 1D NOE (Nuclear Overhauser Effect) experiment irradiating the methyl group at position 2 (~2.55 ppm).
-
Result for Correct Structure: You should see NOE enhancement only at H3 (~7.45 ppm).
-
Result for Wrong Isomer (6-methyl): You would see enhancement at H5.[1]
-
Result for Wrong Isomer (3-chloro): You would see enhancement at H3 (if H3 is present) or no aromatic enhancement if the Cl is at position 3 blocking the interaction.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[5] (Standard reference for chemical shift prediction rules).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative online database for substituent effects).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Fundamental text for distinguishing isomers via MS vs NMR).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 3. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- [webbook.nist.gov]
- 4. 1-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. semanticscholar.org [semanticscholar.org]
Unambiguous Structure Elucidation: A Comparative Guide to the Characterization of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of the novel compound 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one, a substituted pyridinyl ethanone with potential pharmacological relevance. While, to date, no public repository contains the single-crystal X-ray diffraction data for this specific molecule, we will explore the gold-standard crystallographic approach hypothetically and contrast it with robust spectroscopic methods that provide complementary and corroborative evidence.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound. It provides a precise three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with unparalleled accuracy.
Hypothetical X-ray Crystallographic Analysis of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one
Should a suitable single crystal of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one be obtained, the expected data would definitively confirm the connectivity and stereochemistry of the molecule. Key structural features that would be elucidated include:
-
Planarity of the Pyridine Ring: Confirmation of the aromatic pyridine ring's planarity.
-
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-Cl, C-N, C=O, C-C) and angles, which can be compared to established values for similar chemical environments. For instance, typical C-Cl bond lengths in aromatic systems are in the range of 1.73-1.75 Å, while C=O bond lengths in ketones are approximately 1.21-1.23 Å.[1][2][3]
-
Torsional Angles: The dihedral angle between the plane of the pyridine ring and the acetyl group, which would reveal the preferred conformation of the molecule in the solid state.
-
Intermolecular Interactions: Identification of any significant intermolecular forces, such as hydrogen bonds or π-π stacking, that dictate the crystal packing.[4]
The workflow for such an analysis is depicted below:
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Complementary Spectroscopic Techniques
In the absence of single-crystal X-ray data, a combination of spectroscopic methods is essential to build a compelling case for the structure of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Expected ¹H NMR Spectrum:
-
Aromatic Protons: Two singlets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. The exact chemical shifts will be influenced by the electron-withdrawing chloro and acetyl groups and the electron-donating methyl group.
-
Methyl Protons: A singlet at approximately δ 2.5 ppm corresponding to the methyl group attached to the pyridine ring.
-
Acetyl Protons: A singlet at approximately δ 2.6 ppm corresponding to the acetyl methyl group.
Expected ¹³C NMR Spectrum:
-
Carbonyl Carbon: A resonance in the downfield region (typically δ 190-200 ppm) corresponding to the ketone carbonyl carbon.
-
Aromatic Carbons: Five distinct resonances in the aromatic region (typically δ 120-160 ppm) for the five carbons of the pyridine ring. The carbon attached to the chlorine atom will be significantly affected.
-
Methyl Carbons: Two resonances in the upfield region (typically δ 20-30 ppm) for the two methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the elemental composition and connectivity.
Expected Mass Spectrum (Electron Ionization):
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak corresponding to the molecular weight of C₈H₈ClNO. The presence of chlorine will be indicated by an isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.
-
Key Fragmentation Peaks:
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Spectrum:
-
C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ characteristic of an aryl ketone.[7][8]
-
C-Cl Stretch: An absorption in the fingerprint region, typically between 1000 and 600 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.[9]
Comparative Analysis
The following table summarizes the strengths and limitations of each technique in the context of confirming the structure of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one.
| Technique | Strengths | Limitations |
| X-ray Crystallography | - Unambiguous 3D structure determination- Provides precise bond lengths and angles- Elucidates intermolecular interactions | - Requires a suitable single crystal, which can be difficult to obtain- Provides information on the solid-state conformation only |
| NMR Spectroscopy | - Provides detailed information about the chemical environment of atoms- Excellent for determining connectivity through 2D NMR experiments (COSY, HMBC, HSQC)- Performed in solution, which can be more biologically relevant | - Does not provide direct information on bond lengths and angles- Can be complex to interpret for molecules with overlapping signals |
| Mass Spectrometry | - Determines the molecular weight with high accuracy- Fragmentation patterns provide clues about the molecular structure | - Does not provide information about stereochemistry- Isomers can have identical mass spectra |
| IR Spectroscopy | - Rapid and non-destructive- Excellent for identifying the presence of key functional groups | - Provides limited information about the overall molecular framework- Can be difficult to interpret complex spectra with many overlapping bands |
Experimental Protocols
General Synthesis of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one
A plausible synthetic route could involve the Friedel-Crafts acylation of 3-chloro-6-methylpyridine. The general procedure would be as follows:
-
To a cooled (0 °C) solution of 3-chloro-6-methylpyridine in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Slowly add acetyl chloride or acetic anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by carefully adding it to ice-water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one.
Standardized Analytical Procedures
The following are standardized protocols for the spectroscopic analysis of the purified compound.
Figure 2: A typical analytical workflow for spectroscopic characterization.
Conclusion
While single-crystal X-ray crystallography remains the unequivocal method for structure determination, a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a powerful and often sufficient means of confirming the structure of novel compounds like 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one. The convergence of data from these orthogonal techniques allows researchers to confidently elucidate the molecular architecture, a critical step in the advancement of drug discovery and development programs.
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University of Wisconsin-Madison. (n.d.). CHEM 344 1H-NMR chemical shift table. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). TABLE 3 . Bond lengths, angles, and torsion angles ( a ) Bond length. Retrieved from [Link]
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Hindawi. (2020). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone. Retrieved from [Link]
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MDPI. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one
Part 1: Hazard Assessment and Risk Mitigation
Based on its molecular structure, 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one is a halogenated organic compound and a derivative of pyridine. Compounds in this family often exhibit a range of toxicological and environmental hazards.
Inferred Hazardous Characteristics:
-
Toxicity: Pyridine and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[1] Symptoms of exposure can include dizziness, headaches, and nausea.[2]
-
Irritation: Similar chlorinated organic compounds are known to cause skin and eye irritation.[3]
-
Environmental Hazard: Chlorinated organic compounds can be toxic to aquatic life with long-lasting effects.
-
Reactivity: While not expected to be highly reactive, it should be stored away from strong oxidizing agents and strong acids.[4]
Personal Protective Equipment (PPE)
A proactive approach to safety begins with the consistent use of appropriate PPE. The following table outlines the recommended PPE when handling 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and absorption of the chemical. Always inspect gloves for integrity before use.[1] |
| Body Protection | A fully buttoned laboratory coat. | To protect the skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize the inhalation of any vapors or aerosols.[1] |
Part 2: Regulatory Framework for Disposal
In the United States, the disposal of chemical waste from laboratories is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This "cradle-to-grave" regulatory framework ensures that hazardous waste is managed safely from its point of generation to its final disposal.[5]
As a halogenated organic compound, waste containing 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one is likely to be classified as hazardous waste. It is the responsibility of the waste generator to make this determination.[5]
Part 3: Step-by-Step Disposal Protocol
The proper disposal of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.
Step 1: Waste Characterization and Segregation
-
Determine if the waste is hazardous: Any unused 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one, as well as any materials (e.g., solvents, reaction mixtures, contaminated labware) containing it, should be considered hazardous waste.
-
Segregate the waste: Halogenated organic waste must be collected separately from non-halogenated waste.[6] This is crucial as the disposal methods and costs for these two types of waste streams differ significantly.
Step 2: Containerization
-
Select an appropriate container: Use a chemically compatible container with a secure, leak-proof screw-on cap. Glass or high-density polyethylene (HDPE) bottles are generally suitable.[2] The container must be in good condition, free of cracks or other damage.[7]
-
Leave adequate headspace: Do not fill the container to the brim. Leave at least 10% of the volume as headspace to allow for vapor expansion.[6]
-
Keep the container closed: The waste container must be kept tightly closed at all times, except when adding waste.[6][7] Do not leave a funnel in the opening of the container.[7]
Step 3: Labeling
Proper labeling is a critical component of safe waste management.
-
Attach a hazardous waste label: As soon as the first drop of waste is added to the container, affix a hazardous waste label provided by your institution's EHS department.[5]
-
Complete the label information:
Step 4: Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): This is a designated area in the laboratory, at or near the point of waste generation, where the waste container is stored.[7][8]
-
Secondary Containment: The waste container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.[8]
-
Segregate by Hazard Class: Store the halogenated waste container away from incompatible materials, such as strong acids and bases.[4][8]
Step 5: Disposal Request and Pick-up
-
Request a pick-up: Once the waste container is nearly full (around 90%), or if it has been accumulating for a specific period as per your institution's policy (often not to exceed one year for partially filled containers), submit a chemical waste pick-up request to your EHS department.[7][8]
-
Professional Disposal: Your EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.[2] Common disposal methods for this type of waste include incineration at high temperatures.[9]
Never dispose of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one down the drain or in the regular trash. [2]
Part 4: Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Alert personnel: Immediately alert others in the vicinity.
-
Evacuate the immediate area: If the spill is large or in a poorly ventilated space, evacuate the area.
-
Assess the situation: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's EHS department or emergency response team.
-
Don appropriate PPE: Before addressing the spill, ensure you are wearing the correct PPE as outlined in the table above.
-
Contain the spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.[2]
-
Collect the waste: Carefully scoop the absorbent material and place it in a sealable, labeled container for hazardous waste disposal.
-
Decontaminate the area: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report the incident: Report the spill to your supervisor and EHS department, as per your institution's policy.
Disposal Workflow Diagram
Caption: A decision workflow for the proper disposal of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one.
References
-
Environmental Health and Safety, The University of Iowa. (2015, October 12). EHS Guide: Laboratory Trash Removal. Retrieved from [Link]
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Environmental Health & Safety, University of Florida. Laboratory Waste. Retrieved from [Link]
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Environmental Health and Safety, University of Maryland. Laboratory Waste Management Guidelines. Retrieved from [Link]
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Environmental Health and Safety, Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Environmental Health & Safety, Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Washington State University. Standard Operating Procedure for Pyridine. Retrieved from [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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National Center for Biotechnology Information. Toxicological Profile for Pyridine. Retrieved from [Link]
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PubChemLite. 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one
Hazard Assessment and GHS Classification
Based on the hazard profiles of analogous chemical structures, 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one should be handled as a substance with the potential for the following hazards:
-
Acute Oral Toxicity : May be harmful if swallowed.
-
Skin Irritation : May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation : May cause serious eye irritation.[1][2]
-
Respiratory Irritation : May cause respiratory irritation if inhaled.[4]
It is imperative to treat this compound with a high degree of caution, assuming these potential hazards in all handling procedures.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE is the cornerstone of safe handling.
Recommended PPE
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[6] | Protects against splashes and airborne particles that could cause serious eye irritation or irreversible damage.[7][8] |
| Skin Protection | - Gloves: Butyl rubber or Polyvinyl Alcohol (PVA) gloves are recommended for prolonged contact. For incidental splash protection, nitrile gloves may be used but must be changed immediately upon contact.[9][10] - Lab Coat: A fully-buttoned, flame-resistant lab coat.[6][9] | Prevents skin contact, which can lead to irritation. Butyl rubber and PVA offer superior chemical resistance to many pyridine-based compounds compared to standard nitrile gloves.[10] A lab coat provides a removable barrier in case of a spill. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[8][10][11] If a fume hood is not available or for large spills, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained and fit-tested personnel.[9] | Minimizes inhalation of the compound, which may cause respiratory tract irritation.[4] |
Glove Selection and Usage
The importance of correct glove selection cannot be overstated. While specific breakthrough time data for 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one is unavailable, data for pyridine and related compounds suggests that nitrile gloves may offer limited protection.[9] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.[7]
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed, properly labeled container.[1][9][12]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1][9][12]
-
Store in a designated and locked cabinet to restrict access to authorized personnel.
Handling and Use
All operations involving this compound should be conducted within a properly functioning and certified laboratory chemical fume hood.[8]
Experimental Workflow:
Caption: A typical laboratory workflow for handling 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one.
Disposal Plan
-
All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.[13]
-
Collect waste in a clearly labeled, sealed, and compatible container.[9]
-
Segregate chlorinated waste from other waste streams to facilitate proper disposal by your institution's environmental health and safety (EHS) office.
-
Never dispose of this chemical down the drain.
Emergency Procedures: Be Prepared
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
Spill Response
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
